4-(azepan-1-ylsulfonyl)-N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS No.: 886913-42-4
Cat. No.: VC4451567
Molecular Formula: C22H24N4O4S2
Molecular Weight: 472.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886913-42-4 |
|---|---|
| Molecular Formula | C22H24N4O4S2 |
| Molecular Weight | 472.58 |
| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C22H24N4O4S2/c1-31-18-8-6-7-17(15-18)21-24-25-22(30-21)23-20(27)16-9-11-19(12-10-16)32(28,29)26-13-4-2-3-5-14-26/h6-12,15H,2-5,13-14H2,1H3,(H,23,25,27) |
| Standard InChI Key | KNMSCJAOKKUPOT-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is CHNOS, with a molecular weight of 472.58 g/mol. Key structural components include:
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Benzamide backbone: Provides a rigid aromatic framework for interactions with biological targets.
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1,3,4-Oxadiazole ring: A heterocyclic moiety known for enhancing metabolic stability and bioactivity.
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Azepane-sulfonyl group: A seven-membered cyclic amine linked to a sulfonyl group, potentially influencing solubility and target binding.
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3-(Methylthio)phenyl substituent: Introduces hydrophobicity and electron-rich regions for π-π interactions.
The SMILES notation (CSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4) and InChIKey (KNMSCJAOKKUPOT-UHFFFAOYSA-N) further clarify its stereochemical arrangement .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 886913-42-4 | |
| Molecular Formula | CHNOS | |
| Molecular Weight | 472.58 g/mol | |
| logP (Predicted) | ~4.4 (estimated) | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 |
Solubility data remain unreported in public databases, though analogs with sulfonyl groups typically exhibit moderate aqueous solubility.
Synthesis and Reaction Pathways
General Synthesis Strategy
While direct protocols for this compound are proprietary, its synthesis likely follows methodologies for analogous 1,3,4-oxadiazol-2-yl benzamides :
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Formation of the oxadiazole ring: Reacting isonicotinic acid hydrazide with triethyl orthoacetate/orthobenzoate under reflux to yield 4-(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)pyridine intermediates .
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Coupling with sulfonyl chlorides: Introducing the azepane-sulfonyl group via nucleophilic substitution at the para position of the benzamide.
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Sodium borohydride reduction: Partial reduction of pyridinium ylides to stabilize the final product .
Key Reagents and Conditions
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Triethyl orthoacetate: Facilitates cyclization to form the oxadiazole ring .
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Acyl/sulfonyl chlorides: For functionalization at the benzamide and azepane positions.
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Sodium borohydride: Mild reducing agent for intermediate stabilization .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
The methylthiophenyl group may modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways, reducing prostaglandin and leukotriene synthesis. In vitro studies on similar benzamides show IC values of 2–5 μM against COX-2 .
Enzyme Inhibition
The azepane-sulfonyl group is a known pharmacophore for carbonic anhydrase (CA) inhibition, suggesting potential applications in glaucoma and cancer therapy . Molecular docking studies predict strong interactions with CA-IX (binding energy: −9.2 kcal/mol) .
Stability and Reactivity
Thermal and Chemical Stability
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Thermal stability: Decomposition occurs above 250°C, consistent with sulfonamide derivatives.
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Hydrolytic susceptibility: The sulfonyl group is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions.
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Oxidative sensitivity: Thioether (-SMe) oxidation to sulfoxide/sulfone forms may occur with HO or KMnO .
Reactivity in Synthesis
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